molecular formula C12H10OS2 B8716084 Benzenethiol, 2,2'-oxybis- CAS No. 128950-58-3

Benzenethiol, 2,2'-oxybis-

Cat. No. B8716084
M. Wt: 234.3 g/mol
InChI Key: VMYCFUDPBPWPDH-UHFFFAOYSA-N
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Patent
US09096779B2

Procedure details

4.91 g (0.0225 mol) of 4,4′-thiodiphenol was dissolved in DMF, and then an aqueous solution of 1.26 g (0.0225 mol) of NaSH was added thereto. The mixture was stirred for 24 hours. The mixture was washed with water several times and filtered, and thus oxydibenzenethiol was obtained. The oxydibenzenethiol thus obtained was dissolved in methylene chloride, and then 1.50 g (0.0148 mol) of triethylamine (TEA) was added thereto. The mixture was stirred for 10 minutes. Subsequently, 1.34 g (0.0148 mol) of acyloyl chloride was added thereto, and the mixture was stirred. After 24 hours, the mixture was washed several times with distilled water and several times with a 1 wt % aqueous hydrochloric acid solution, the organic layer was separated, and the solvent was eliminated. A residue remaining thereafter was purified by a chromatographic method and using hexane and ethyl acetate. An aqueous solution containing 0.89 g (0.0158 mol) of KOH was added thereto, 1.462 g (0.0158 mol) of epichlorohydrin was added thereto, and the mixture was stirred at normal temperature. After 36 hours, chloroform was added to the mixture to extract the product, and then the extract was washed several times with distilled water. Epichlorohydrin and the solvent were evaporated, and then a compound represented by the Formula (1-8) was separated by a chromatographic method and using hexane and ethyl acetate at a weight ratio of 2:1. The compound was purified to a purity of 99% or higher (yield: 75%).
Quantity
4.91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaSH
Quantity
1.26 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[S:1]([C:9]1[CH:14]=[CH:13][C:12](O)=[CH:11][CH:10]=1)C1C=CC(O)=CC=1.CN([CH:19]=[O:20])C>>[O:20]([C:19]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[SH:1])[C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[SH:1]

Inputs

Step One
Name
Quantity
4.91 g
Type
reactant
Smiles
S(C1=CC=C(C=C1)O)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
NaSH
Quantity
1.26 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water several times
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O(C1=C(C=CC=C1)S)C1=C(C=CC=C1)S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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